5-Amino-n,2-dimethylbenzenesulfonamide

Description

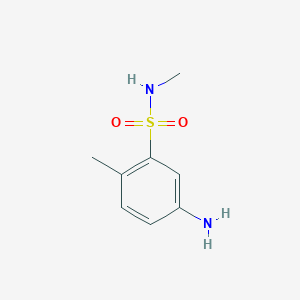

Structure

3D Structure

Properties

IUPAC Name |

5-amino-N,2-dimethylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2S/c1-6-3-4-7(9)5-8(6)13(11,12)10-2/h3-5,10H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJDDMEMUOZNKIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N)S(=O)(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10284374 | |

| Record name | 5-amino-n,2-dimethylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10284374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

26.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24834929 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

6274-17-5 | |

| Record name | 6274-17-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36996 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-amino-n,2-dimethylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10284374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What are the chemical properties of 5-Amino-n,2-dimethylbenzenesulfonamide?

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known chemical properties of 5-Amino-N,2-dimethylbenzenesulfonamide (CAS No. 6274-17-5). Due to the limited availability of public data for this specific compound, this document also outlines standardized experimental protocols for the determination of key physicochemical properties. While extensive research has been conducted on related sulfonamide compounds, information regarding the biological activity and specific signaling pathways of 5-Amino-N,2-dimethylbenzenesulfonamide is not currently available in the public domain.

Chemical Identity and Properties

5-Amino-N,2-dimethylbenzenesulfonamide is a substituted aromatic sulfonamide. Its core structure consists of a benzene ring substituted with an amino group, a methyl group, and an N-methylsulfonamide group.

| Identifier | Value | Source |

| IUPAC Name | 5-amino-N,2-dimethylbenzenesulfonamide | N/A |

| CAS Number | 6274-17-5 | [1][2] |

| Molecular Formula | C₈H₁₂N₂O₂S | [1][2] |

| Molecular Weight | 200.26 g/mol | [1][2] |

Table 1: Chemical Identifiers for 5-Amino-N,2-dimethylbenzenesulfonamide

Physicochemical Properties

| Property | Value | Source |

| Melting Point | Not Available | N/A |

| Boiling Point | Not Available | N/A |

| Solubility | Not Available | N/A |

| pKa | Not Available | N/A |

Table 2: Physicochemical Properties of 5-Amino-N,2-dimethylbenzenesulfonamide

Spectral Data

No publicly accessible spectral data (NMR, IR, Mass Spectrometry) for 5-Amino-N,2-dimethylbenzenesulfonamide were identified during the literature review.

Experimental Protocols

The following sections detail standardized methodologies for the determination of key chemical properties of sulfonamide compounds, which can be applied to 5-Amino-N,2-dimethylbenzenesulfonamide.

Synthesis

A specific synthesis protocol for 5-Amino-N,2-dimethylbenzenesulfonamide is not detailed in the available literature. A general approach would likely involve the N-methylation of 5-Amino-2-methylbenzenesulfonamide. The synthesis of the parent compound, 5-Amino-2-methylbenzenesulfonamide, proceeds via the chlorosulfonation of acetanilide, followed by amination and subsequent hydrolysis of the acetyl group.

Determination of Melting Point

The melting point of a solid crystalline substance can be determined using a capillary melting point apparatus.

Methodology:

-

A small, dry sample of the compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a steady rate of 1-2 °C per minute.

-

The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point range.

Determination of Solubility

The solubility of a compound in various solvents can be determined using the shake-flask method.

Methodology:

-

An excess amount of the solid compound is added to a known volume of the solvent in a sealed flask.

-

The flask is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The saturated solution is filtered to remove any undissolved solid.

-

The concentration of the compound in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC can be used to determine the purity and concentration of 5-Amino-N,2-dimethylbenzenesulfonamide.

Methodology:

-

Mobile Phase Preparation: A suitable mobile phase is prepared, often a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol. The pH of the aqueous phase is adjusted as needed.

-

Standard Solution Preparation: A standard solution of the compound with a known concentration is prepared.

-

Sample Preparation: A sample of the compound is dissolved in a suitable solvent and filtered.

-

Chromatographic Conditions: A C18 reversed-phase column is commonly used for sulfonamides. The flow rate is typically set to 1 mL/min, and the column oven temperature is maintained at a constant value (e.g., 25-30 °C). Detection is often performed using a UV detector at a wavelength where the compound exhibits maximum absorbance.

-

Injection and Analysis: Equal volumes of the standard and sample solutions are injected into the HPLC system. The retention time and peak area are recorded. The purity and concentration of the sample can be calculated by comparing its peak area to that of the standard.

Biological Activity and Signaling Pathways

As of the date of this report, there is no publicly available information on the biological activity, mechanism of action, or any associated signaling pathways for 5-Amino-N,2-dimethylbenzenesulfonamide. Research on other benzenesulfonamide derivatives has shown a wide range of biological activities, including antimicrobial and anti-inflammatory effects. However, these findings cannot be directly extrapolated to the N,2-dimethyl substituted compound.

Visualizations

Since no specific signaling pathways or complex experimental workflows for 5-Amino-N,2-dimethylbenzenesulfonamide have been identified, a generic workflow for the chemical analysis of a novel compound is presented below.

Caption: A generalized experimental workflow for the synthesis and characterization of a chemical compound.

Conclusion

5-Amino-N,2-dimethylbenzenesulfonamide (CAS No. 6274-17-5) is a compound for which there is a notable lack of publicly available scientific data. While its basic chemical identity is established, its physicochemical properties, spectral characteristics, and biological activities remain largely uncharacterized in the public domain. The experimental protocols provided in this guide offer a framework for researchers to systematically determine these unknown properties. Further investigation is required to elucidate the potential therapeutic applications and biological mechanisms of this compound.

References

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activity of Benzenesulfonamide Compounds

For Researchers, Scientists, and Drug Development Professionals

The benzenesulfonamide scaffold represents a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. This technical guide provides an in-depth exploration of the diverse biological activities exhibited by this versatile class of compounds. We delve into their mechanisms of action, present key quantitative data, and provide detailed experimental protocols for assessing their efficacy. This guide is intended to serve as a comprehensive resource for researchers and professionals engaged in the discovery and development of novel benzenesulfonamide-based therapeutics.

Diverse Pharmacological Landscape of Benzenesulfonamides

Benzenesulfonamide derivatives have demonstrated a remarkable breadth of biological activities, positioning them as privileged structures in drug design. Their therapeutic applications span multiple domains, including:

-

Antimicrobial Activity: A foundational application, benzenesulfonamides interfere with folic acid synthesis in bacteria, a pathway essential for their growth and proliferation[1].

-

Anti-inflammatory Effects: Certain derivatives have shown potent anti-inflammatory properties, effectively reducing edema in preclinical models[2][3][4].

-

Anticancer Activity: This is a rapidly evolving area of research, with benzenesulfonamides targeting key pathways in oncology, such as carbonic anhydrase IX and tropomyosin receptor kinase A (TrkA)[5][6].

-

Antiviral Activity: Notably, specific benzenesulfonamide-containing compounds have emerged as inhibitors of the HIV-1 capsid protein, representing a novel mechanism for combating the virus[7][8].

-

Cardiovascular Effects: Some derivatives have been investigated for their impact on the cardiovascular system, including their effects on perfusion pressure[9][10].

Quantitative Analysis of Biological Activity

To facilitate comparative analysis, the following tables summarize the quantitative biological activity data for various benzenesulfonamide derivatives across different therapeutic areas.

Table 1: Anticancer Activity of Benzenesulfonamide Derivatives

| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |

| 4e | MDA-MB-231 | Cytotoxicity | 3.58 | [11] |

| 4g | MDA-MB-231 | Cytotoxicity | 5.54 | [11] |

| 4h | MDA-MB-231 | Cytotoxicity | 1.56 | [11] |

| 4e | MCF-7 | Cytotoxicity | 4.58 | [11] |

| 4g | MCF-7 | Cytotoxicity | 2.55 | [11] |

| 4h | MCF-7 | Cytotoxicity | 1.52 | [11] |

| AL106 | U87 (Glioblastoma) | Cytotoxicity | ~10 (at ~40% inhibition) | [5] |

| Compound 4 | Leukemia | Cytotoxicity | 0.32 | [12] |

| Compound 4 | Colon Cancer | Cytotoxicity | 0.49-0.89 | [12] |

| Compound 4 | Renal Cancer | Cytotoxicity | 0.92 | [12] |

| Compound 23 | IGR39 (Melanoma) | Cytotoxicity | 27.8 | [13] |

| Compound 23 | MDA-MB-231 | Cytotoxicity | 20.5 | [13] |

Table 2: Antimicrobial Activity of Benzenesulfonamide Derivatives

| Compound ID | Microbial Strain | Assay Type | MIC (mg/mL) | Reference |

| 4d | E. coli | Broth Microdilution | 6.72 | [2][3] |

| 4h | S. aureus | Broth Microdilution | 6.63 | [2][3] |

| 4a | P. aeruginosa | Broth Microdilution | 6.67 | [2][3] |

| 4a | S. typhi | Broth Microdilution | 6.45 | [2][3] |

| 4f | B. subtilis | Broth Microdilution | 6.63 | [2][3] |

| 4e | C. albicans | Broth Microdilution | 6.63 | [2][3] |

| 4h | C. albicans | Broth Microdilution | 6.63 | [2][3] |

| 4e | A. niger | Broth Microdilution | 6.28 | [2][3] |

Table 3: Anti-inflammatory Activity of Benzenesulfonamide Derivatives

| Compound ID | Assay | Time (h) | Inhibition (%) | Reference |

| 4a | Carrageenan-induced rat paw edema | 1 | 94.69 | [2][3][4] |

| 4a | Carrageenan-induced rat paw edema | 2 | 89.66 | [2][3][4] |

| 4a | Carrageenan-induced rat paw edema | 3 | 87.83 | [2][3][4] |

| 4c | Carrageenan-induced rat paw edema | 1 | 94.69 | [2][3][4] |

| 4c | Carrageenan-induced rat paw edema | 2 | 89.66 | [2][3][4] |

| 4c | Carrageenan-induced rat paw edema | 3 | 87.83 | [2][3][4] |

Table 4: Antiviral (Anti-HIV-1) Activity of Benzenesulfonamide Derivatives

| Compound ID | Virus Strain | Assay Type | EC50 (nM) | Reference |

| 11l | HIV-1 NL4-3 | Luciferase Gene Expression | - | [7][8][14] |

| 11l | HIV-2 ROD | - | 31 | [7][8] |

Key Mechanisms of Action and Signaling Pathways

The therapeutic effects of benzenesulfonamides are underpinned by their interaction with specific molecular targets and modulation of critical signaling pathways.

Anticancer Mechanisms

In the hypoxic tumor microenvironment, cancer cells upregulate the expression of carbonic anhydrase IX (CA IX), a transmembrane enzyme that plays a crucial role in pH regulation and adaptation to acidosis. By catalyzing the hydration of carbon dioxide to bicarbonate and protons, CA IX contributes to an acidic extracellular environment while maintaining a more alkaline intracellular pH, which is favorable for tumor cell proliferation and invasion[2][6][7]. Benzenesulfonamide-based inhibitors are designed to target the active site of CA IX, thereby disrupting this critical pH-regulating mechanism and impeding tumor growth and metastasis.

Tropomyosin receptor kinase A (TrkA) is a receptor tyrosine kinase that, upon binding to its ligand, nerve growth factor (NGF), activates downstream signaling cascades such as the RAS-MAPK and PI3K-AKT pathways. Overexpression and activation of TrkA have been implicated in the proliferation, survival, and invasion of various cancer cells[9]. Benzenesulfonamide derivatives have been developed as inhibitors that target the kinase domain of TrkA, thereby blocking the transduction of these pro-tumorigenic signals.

Antiviral Mechanism: HIV-1 Capsid Inhibition

A novel and promising application of benzenesulfonamide derivatives is in the development of HIV-1 inhibitors that target the viral capsid protein (CA). The HIV-1 capsid is a conical structure composed of CA protein monomers that encases the viral genome and essential enzymes. This structure is critical for multiple stages of the viral life cycle, including reverse transcription, nuclear import of the viral pre-integration complex, and the assembly of new virions. Benzenesulfonamide-containing inhibitors can bind to the CA protein, disrupting its normal assembly and disassembly processes, thereby inhibiting viral replication through a dual-stage mechanism[1][8][14][15].

Detailed Experimental Protocols

This section provides standardized methodologies for key experiments cited in this guide, enabling researchers to replicate and build upon existing findings.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Rat Paw Edema

This widely used model assesses the in vivo anti-inflammatory activity of compounds.

Principle: Carrageenan, a phlogistic agent, is injected into the sub-plantar tissue of a rat's paw, inducing a localized inflammatory response characterized by edema. The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.

Procedure:

-

Animal Acclimatization: Male Wistar rats (150-200 g) are acclimatized to laboratory conditions for at least one week.

-

Grouping: Animals are randomly divided into groups (n=5-6 per group): a negative control group (vehicle), a positive control group (e.g., indomethacin, 10 mg/kg), and test groups receiving different doses of the benzenesulfonamide derivative.

-

Compound Administration: The test compounds and positive control are administered orally or intraperitoneally, typically 30-60 minutes before carrageenan injection[10][16].

-

Induction of Edema: 0.1 mL of a 1% carrageenan suspension in sterile saline is injected into the sub-plantar surface of the right hind paw of each rat[10][16][17].

-

Measurement of Paw Volume: The paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) post-injection[17].

-

Calculation of Inhibition: The percentage of inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination

This method is a gold standard for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This is determined by exposing a standardized inoculum of the microorganism to serial dilutions of the test compound in a liquid growth medium.

Procedure:

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared, typically adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. This is then further diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

-

Preparation of Compound Dilutions: Serial two-fold dilutions of the benzenesulfonamide derivative are prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).

-

Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control well (microorganism in broth without the compound) and a negative control well (broth only) are included.

-

Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours for most bacteria).

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.

In Vitro Cytotoxicity Assessment: Trypan Blue Exclusion Assay

This is a simple and rapid method for determining cell viability.

Principle: Live cells with intact cell membranes exclude the trypan blue dye, while dead or dying cells with compromised membranes take up the dye and appear blue.

Procedure:

-

Cell Culture and Treatment: Adherent or suspension cells are cultured under standard conditions and treated with various concentrations of the benzenesulfonamide derivative for a specified period (e.g., 24, 48, or 72 hours).

-

Cell Harvesting: For adherent cells, they are first detached using trypsin-EDTA. Both adherent and suspension cells are then collected by centrifugation.

-

Staining: The cell pellet is resuspended in a suitable buffer or medium. A small aliquot of the cell suspension is mixed with an equal volume of 0.4% trypan blue solution and incubated for 1-2 minutes at room temperature[18].

-

Cell Counting: The stained cell suspension is loaded onto a hemocytometer.

-

Viability Calculation: Both viable (unstained) and non-viable (blue) cells are counted under a microscope. The percentage of viable cells is calculated as: % Viability = (Number of viable cells / Total number of cells) x 100

Conclusion

The benzenesulfonamide scaffold continues to be a fertile ground for the discovery of new therapeutic agents. Its synthetic tractability and the diverse range of biological activities associated with its derivatives underscore its importance in modern drug development. This guide has provided a comprehensive overview of the biological activities of benzenesulfonamide compounds, supported by quantitative data, mechanistic insights, and detailed experimental protocols. It is our hope that this resource will aid researchers in their efforts to harness the full therapeutic potential of this remarkable chemical entity.

References

- 1. Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. journals.biologists.com [journals.biologists.com]

- 7. Frontiers | Carbonic anhydrase IX, a hypoxia-induced catalytic component of the pH regulating machinery in tumors [frontiersin.org]

- 8. Scholars@Duke publication: Design, Synthesis, and Mechanism Study of Benzenesulfonamide-Containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities. [scholars.duke.edu]

- 9. Regulating Tumorigenicity and Cancer Metastasis through TRKA Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. inotiv.com [inotiv.com]

- 11. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 12. New 4-Benzenesulfonamide Derivatives of Pyrazolo[1,5- a] [1, 3, 5]triazine as Purine Bioisosteres: Development, Synthesis, and Anticancer Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. epubl.ktu.edu [epubl.ktu.edu]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 2.7. Carrageenan-induced paw edema assay [bio-protocol.org]

- 18. brd.nci.nih.gov [brd.nci.nih.gov]

Unraveling the Metabolic Maze: A Technical Guide to the Potential Mechanisms of Action of 5-Amino-1-methylquinolinium (5-Amino-1MQ)

Disclaimer: This technical guide focuses on the potential mechanisms of action of 5-Amino-1-methylquinolinium (5-Amino-1MQ) , a well-researched small molecule inhibitor of Nicotinamide N-methyltransferase (NNMT). The initial query for "5-Amino-n,2-dimethylbenzenesulfonamide" did not yield significant information regarding a specific biological mechanism of action. Given the structural similarity in naming and the extensive research available for 5-Amino-1MQ as a metabolic regulator, it is highly probable that the interest lies in the latter compound. 5-Amino-n,2-dimethylbenzenesulfonamide and 5-Amino-1MQ are distinct chemical entities.

Introduction

Metabolic disorders, including obesity and type 2 diabetes, represent a growing global health crisis, necessitating the exploration of novel therapeutic avenues. One such promising target is Nicotinamide N-methyltransferase (NNMT), a cytosolic enzyme implicated in the regulation of cellular metabolism and energy homeostasis.[1][2] 5-Amino-1-methylquinolinium (5-Amino-1MQ) has emerged as a potent and selective inhibitor of NNMT, demonstrating significant potential in preclinical studies for reversing diet-induced obesity and improving metabolic parameters.[3][4] This technical guide provides an in-depth exploration of the potential mechanisms of action of 5-Amino-1MQ, detailing its molecular interactions, downstream signaling effects, and the experimental methodologies used to elucidate its function.

Core Mechanism of Action: Inhibition of Nicotinamide N-methyltransferase (NNMT)

The primary and most well-characterized mechanism of action for 5-Amino-1MQ is the direct inhibition of the enzyme Nicotinamide N-methyltransferase (NNMT).[5][6] NNMT catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to nicotinamide (NA), forming 1-methylnicotinamide (1-MNA).[7] This process has profound implications for cellular metabolism.

By inhibiting NNMT, 5-Amino-1MQ instigates a cascade of downstream effects that collectively contribute to an improved metabolic phenotype. These effects are primarily driven by the modulation of key cellular metabolites and signaling pathways.

Signaling Pathway of NNMT Inhibition by 5-Amino-1MQ

Caption: Signaling pathway of NNMT inhibition by 5-Amino-1MQ.

Key Downstream Effects of NNMT Inhibition

Increased NAD+ Bioavailability

A pivotal consequence of NNMT inhibition by 5-Amino-1MQ is the preservation of the cellular nicotinamide adenine dinucleotide (NAD+) pool.[1][4] By preventing the methylation of nicotinamide, 5-Amino-1MQ ensures that more nicotinamide is available for the NAD+ salvage pathway, leading to increased intracellular NAD+ levels.[3] NAD+ is a critical coenzyme in numerous cellular processes, including energy metabolism and DNA repair.[1]

Activation of Sirtuin 1 (SIRT1)

The elevation of NAD+ levels directly leads to the activation of sirtuins, a class of NAD+-dependent deacetylases.[8] Sirtuin 1 (SIRT1) is particularly relevant in the context of metabolic regulation. Activated SIRT1 promotes mitochondrial biogenesis, enhances fatty acid oxidation, and improves insulin sensitivity.[8] The indirect activation of SIRT1 through NNMT inhibition is a key mechanism by which 5-Amino-1MQ exerts its beneficial metabolic effects.[9]

Enhanced Energy Expenditure and Reduced Lipogenesis

Preclinical studies have demonstrated that treatment with 5-Amino-1MQ leads to a significant reduction in body weight and white adipose tissue mass in diet-induced obese mice, without altering food intake.[3] This is attributed to an increase in cellular energy expenditure.[10] Furthermore, 5-Amino-1MQ has been shown to suppress lipogenesis in adipocytes.[2][3]

Quantitative Data Summary

The following table summarizes the key quantitative data from preclinical studies on 5-Amino-1MQ.

| Parameter | Value | Cell/Animal Model | Reference |

| NNMT Inhibition (IC50) | Not explicitly stated in the provided results | Biochemical Assay | [3] |

| Reduction in 1-MNA levels | Significant reduction with 30 µM 5-Amino-1MQ | 3T3-L1 pre-adipocytes and adipocytes | [3] |

| Lipogenesis Inhibition | 50% reduction with 30 µM, 70% reduction with 60 µM | Differentiating 3T3-L1 pre-adipocytes | [3] |

| Body Weight Reduction | Significant reduction | Diet-induced obese mice | [3] |

| Total Cholesterol Reduction | 30% lower in treated DIO mice | Diet-induced obese mice | [10] |

| Adipocyte Size Reduction | Over 30% decrease | Diet-induced obese mice | [10] |

| Adipocyte Volume Reduction | Over 40% decrease | Diet-induced obese mice | [10] |

Experimental Protocols

NNMT Inhibition Assay (Biochemical Assay)

A fluorometric assay is typically used to determine the in vitro inhibitory activity of compounds against NNMT.

Methodology:

-

Recombinant human NNMT enzyme is incubated with the substrate nicotinamide and the methyl donor S-adenosyl-L-methionine (SAM).

-

The reaction is carried out in the presence of varying concentrations of the inhibitor (e.g., 5-Amino-1MQ).

-

The formation of the reaction product, S-adenosyl-L-homocysteine (SAH), is coupled to a subsequent enzymatic reaction that generates a fluorescent signal.

-

The fluorescence intensity is measured, and the IC50 value is calculated from the dose-response curve.[3]

Cellular 1-MNA Level Measurement

This assay quantifies the intracellular levels of 1-methylnicotinamide (1-MNA), the product of the NNMT reaction, to assess the target engagement of the inhibitor in a cellular context.

Methodology:

-

Cultured cells (e.g., 3T3-L1 adipocytes) are treated with the NNMT inhibitor for a specified period (e.g., 24 hours).

-

Cells are harvested, and intracellular metabolites are extracted.

-

The concentration of 1-MNA in the cell lysate is determined using a sensitive analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

-

The results are normalized to total cellular protein content.[3]

Lipogenesis Assay

This assay measures the accumulation of lipids in differentiating pre-adipocytes to evaluate the effect of the inhibitor on fat cell formation.

Methodology:

-

3T3-L1 pre-adipocytes are cultured in a differentiation-inducing medium in the presence of varying concentrations of the NNMT inhibitor.

-

After several days, the cells are fixed and stained with a lipid-specific dye, such as Oil Red O.

-

The stained lipid droplets are visualized and quantified by measuring the absorbance of the extracted dye.[3]

Experimental Workflow for Characterizing NNMT Inhibitors

Caption: Experimental workflow for characterizing NNMT inhibitors.

Conclusion

5-Amino-1MQ represents a promising therapeutic candidate for the treatment of metabolic disorders. Its primary mechanism of action, the inhibition of Nicotinamide N-methyltransferase, triggers a cascade of favorable metabolic effects, including the elevation of cellular NAD+ levels, activation of SIRT1, increased energy expenditure, and reduced lipogenesis. The preclinical data strongly support the continued investigation of 5-Amino-1MQ and other NNMT inhibitors as a novel strategy to combat obesity and related metabolic diseases. Further research, including clinical trials, is warranted to translate these promising preclinical findings into tangible therapeutic benefits for patients.

References

- 1. nbinno.com [nbinno.com]

- 2. nutritionalsupplementshop.com [nutritionalsupplementshop.com]

- 3. Selective and membrane-permeable small molecule inhibitors of nicotinamide N-methyltransferase reverse high fat diet-induced obesity in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. happyhormonesmd.com [happyhormonesmd.com]

- 5. grindergym.com [grindergym.com]

- 6. genoracle.com [genoracle.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. swolverine.com [swolverine.com]

- 9. swolverine.com [swolverine.com]

- 10. peptidesciences.com [peptidesciences.com]

The Enduring Legacy and Therapeutic Promise of Sulfonamide Derivatives: A Comprehensive Review for Researchers

Introduction: From their historic position as the first class of synthetic antimicrobial agents to their current role in diverse therapeutic areas, sulfonamide derivatives have remained a cornerstone of medicinal chemistry. This in-depth technical guide provides a comprehensive literature review of sulfonamide derivatives, focusing on their synthesis, multifaceted biological activities, and mechanisms of action. Tailored for researchers, scientists, and drug development professionals, this document consolidates key quantitative data, details essential experimental protocols, and visualizes complex biological and experimental workflows to facilitate a deeper understanding and inspire further innovation in this critical field of research.

I. Synthesis of Sulfonamide Derivatives

The primary and most established method for synthesizing sulfonamide derivatives involves the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base.[1][2][3] This nucleophilic substitution reaction is versatile and widely employed for generating a diverse library of sulfonamide compounds.

Beyond this classical approach, several other synthetic strategies have been developed. These include palladium-catalyzed cross-coupling reactions between aryl halides and methane sulfonamide, as well as ruthenium-catalyzed direct C-H functionalization of indolines with sulfonyl azides.[1] More recent advancements focus on green chemistry principles, utilizing sustainable and reusable choline chloride-based deep eutectic solvents (DESs) for the reaction of amines and sulfonyl chlorides.[2] Another innovative one-pot method involves the copper-catalyzed conversion of aromatic carboxylic acids to sulfonyl chlorides, which are then aminated in situ.[4][5]

General Experimental Protocol: Synthesis from Sulfonyl Chloride and Amine

The following is a representative experimental protocol for the synthesis of a sulfonamide derivative from a sulfonyl chloride and an amine:

-

Reaction Setup: An amine (1.0 eq.) is dissolved in a suitable solvent (e.g., dichloromethane, pyridine, or a deep eutectic solvent) in a reaction vessel.

-

Addition of Base: A base (e.g., triethylamine, pyridine, or sodium carbonate) (1.1-2.0 eq.) is added to the solution to act as a scavenger for the hydrochloric acid byproduct.[1][2]

-

Addition of Sulfonyl Chloride: The sulfonyl chloride (1.0 eq.) is added to the reaction mixture, often portion-wise or as a solution in the reaction solvent, while maintaining the temperature (typically at room temperature or cooled in an ice bath).[1][2]

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Work-up: Upon completion, the reaction mixture is typically washed with an acidic aqueous solution (e.g., 1M HCl) to remove excess amine and base, followed by a wash with a basic aqueous solution (e.g., saturated NaHCO3) and brine. The organic layer is then dried over an anhydrous salt (e.g., Na2SO4 or MgSO4), filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by a suitable method, such as recrystallization or column chromatography on silica gel, to yield the pure sulfonamide derivative.

II. Biological Activities of Sulfonamide Derivatives

Sulfonamide derivatives exhibit a remarkably broad spectrum of biological activities, which has led to their investigation and use in a wide range of therapeutic areas.

Antimicrobial Activity

Historically, the most significant application of sulfonamides has been in the treatment of bacterial infections. They are effective against a wide range of Gram-positive and Gram-negative bacteria.[6]

Mechanism of Action: Sulfonamides act as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS).[7][8] This enzyme catalyzes the condensation of para-aminobenzoic acid (PABA) with dihydropteridine pyrophosphate to form dihydropteroate, a crucial intermediate in the biosynthesis of folic acid (tetrahydrofolate). Folic acid is essential for the synthesis of nucleotides and certain amino acids, and therefore for bacterial DNA replication and growth.[7][9] By mimicking the structure of PABA, sulfonamides bind to the active site of DHPS, thereby blocking the folic acid synthesis pathway and exerting a bacteriostatic effect.[8][9]

Quantitative Data:

| Compound Class | Organism | MIC (µg/mL) | Reference |

| Sulfonamide Derivatives | Staphylococcus aureus | 32 - 512 | [10] |

| Sulfonamide Derivatives | Escherichia coli | 16 - 256 | [11] |

| Sulfonamide Derivatives | Pseudomonas aeruginosa | 16 - 128 | [11] |

| Sulfonamide Derivatives | Bacillus subtilis | 16 - 256 | [11] |

Experimental Protocol: Broth Microdilution for MIC Determination

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The broth microdilution method is a standard procedure for determining the MIC.[12][13][14][15]

-

Preparation of Antimicrobial Agent: A stock solution of the sulfonamide derivative is prepared and serially diluted in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB) to obtain a range of concentrations.

-

Preparation of Bacterial Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared and further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

-

Inoculation: Each well containing the serially diluted sulfonamide is inoculated with the bacterial suspension. A positive control well (bacteria in broth without the drug) and a negative control well (broth only) are included.

-

Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.

-

Determination of MIC: The MIC is determined as the lowest concentration of the sulfonamide derivative at which there is no visible bacterial growth (i.e., the well remains clear).

Anticancer Activity

A significant body of research has demonstrated the potential of sulfonamide derivatives as anticancer agents. Their mechanisms of action are diverse and often target specific pathways involved in tumor growth and survival.

Mechanisms of Action:

-

Carbonic Anhydrase Inhibition: Many sulfonamide derivatives are potent inhibitors of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII.[16][17][18] These enzymes are overexpressed in many hypoxic tumors and contribute to the acidification of the tumor microenvironment, which promotes tumor invasion and metastasis. By inhibiting these enzymes, sulfonamides can disrupt the pH balance of cancer cells, leading to apoptosis.[16]

-

Cell Cycle Arrest: Certain sulfonamide derivatives have been shown to induce cell cycle arrest, particularly in the G1 phase.[19] This prevents cancer cells from progressing to the S phase (DNA synthesis) and ultimately leads to a halt in proliferation.

-

Other Mechanisms: Other reported anticancer mechanisms of sulfonamides include the disruption of microtubule assembly and the inhibition of angiogenesis.

Quantitative Data:

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Chalcone-Sulfonamide Hybrids | MCF-7 (Breast) | < Tamoxifen | [20] |

| Novel Sulfonamides | MDA-MB-468 (Breast) | < 30 | [21] |

| Novel Sulfonamides | MCF-7 (Breast) | < 128 | [21] |

| Novel Sulfonamides | HeLa (Cervical) | < 360 | [21] |

| N-ethyl toluene-4-sulphonamide | HeLa, MDA-MB-231, MCF-7 | 10.9 - 19.22 | [2] |

| 2,5-Dichlorothiophene-3-sulphonamide | HeLa, MDA-MB-231, MCF-7 | 4.62 - 7.21 | [2] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential anticancer agents.[21][22][23]

-

Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the sulfonamide derivative for a specified period (e.g., 24, 48, or 72 hours). Control wells with untreated cells are also included.

-

MTT Addition: After the treatment period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plate is then incubated for a few hours.

-

Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Anti-inflammatory Activity

Certain sulfonamide derivatives have demonstrated significant anti-inflammatory properties.[24][25]

Mechanism of Action: The anti-inflammatory effects of some sulfonamides are attributed to their ability to selectively inhibit the cyclooxygenase-2 (COX-2) enzyme.[26] COX-2 is a key enzyme in the synthesis of prostaglandins, which are potent inflammatory mediators. By inhibiting COX-2, these sulfonamides reduce the production of prostaglandins, thereby alleviating inflammation. Another proposed mechanism is the reduction of hypochlorous acid (HOCl) produced by neutrophils, which contributes to tissue damage during inflammation.[24]

Quantitative Data:

| Compound | Assay | EC50/ID50 | Reference |

| 3,4,5-TMBS | Protein Denaturation | Comparable to Ibuprofen | [10] |

| 3,4,5-THBS | Protein Denaturation | Comparable to Ibuprofen | [10] |

| Naphthoquinone Sulfonamides | ATP-induced edema (in vivo) | 9.8 - 128 ng/kg | [27] |

Experimental Protocol: In Vivo Paw Edema Assay

The carrageenan-induced paw edema model in rodents is a widely used in vivo assay to screen for acute anti-inflammatory activity.

-

Animal Acclimatization: Laboratory animals (typically rats or mice) are acclimatized to the experimental conditions.

-

Compound Administration: The test sulfonamide derivative is administered to the animals, usually orally or intraperitoneally, at a specific dose. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

-

Induction of Edema: After a set period (e.g., 30-60 minutes), a phlogistic agent (e.g., carrageenan solution) is injected into the sub-plantar region of the right hind paw of each animal to induce localized inflammation and edema.

-

Measurement of Paw Volume: The volume of the inflamed paw is measured at various time points after the carrageenan injection using a plethysmometer.

-

Data Analysis: The percentage inhibition of edema in the drug-treated groups is calculated by comparing the increase in paw volume with that of the control group.

III. Drug Development and Future Perspectives

The journey of a sulfonamide derivative from a laboratory curiosity to a clinically approved drug is a long and complex process. This pipeline involves several key stages, from initial design and synthesis to rigorous preclinical and clinical evaluation.

The versatile nature of the sulfonamide scaffold continues to make it an attractive starting point for the design of novel therapeutic agents.[28][29][30][31] Current research is focused on developing sulfonamide derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles. The exploration of novel mechanisms of action and the application of sulfonamides in new therapeutic areas, such as neurodegenerative diseases and viral infections, represent exciting frontiers in the field.[31] The integration of computational modeling and structure-activity relationship (SAR) studies will undoubtedly accelerate the discovery and development of the next generation of sulfonamide-based drugs.[32]

References

- 1. ijarsct.co.in [ijarsct.co.in]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. macmillan.princeton.edu [macmillan.princeton.edu]

- 6. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. microbenotes.com [microbenotes.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. scispace.com [scispace.com]

- 12. ibg.kit.edu [ibg.kit.edu]

- 13. Minimal Inhibitory Concentration (MIC) [protocols.io]

- 14. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 15. m.youtube.com [m.youtube.com]

- 16. Selective inhibition of carbonic anhydrase-IX by sulphonamide derivatives induces pH and reactive oxygen species-mediated apoptosis in cervical cancer HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition | PLOS One [journals.plos.org]

- 18. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. m.youtube.com [m.youtube.com]

- 21. Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 22. MTT (Assay protocol [protocols.io]

- 23. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis [mdpi.com]

- 24. Sulphonamides as anti-inflammatory agents: old drugs for new therapeutic strategies in neutrophilic inflammation? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Recent advances in medicinal chemistry of sulfonamides. Rational design as anti-tumoral, anti-bacterial and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. openaccesspub.org [openaccesspub.org]

- 27. Synthesis, Biological Evaluation and Molecular Modeling Studies of Naphthoquinone Sulfonamides and Sulfonate Ester Derivatives as P2X7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Current development in sulfonamide derivatives to enable CNS-drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. ajchem-b.com [ajchem-b.com]

- 30. Sulfonamide derivatives: Synthesis and applications | International Journal of Frontiers in Chemistry and Pharmacy Research [frontiersrj.com]

- 31. Sulfonamide Derivatives: Recent Compounds with Potent Anti-alzhei...: Ingenta Connect [ingentaconnect.com]

- 32. researchgate.net [researchgate.net]

The Discovery and Screening of Novel Sulfonamide-Based Therapeutic Agents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The sulfonamide functional group, -S(=O)₂-NR₂R₃, has been a cornerstone of medicinal chemistry for decades, leading to the development of a wide array of therapeutic agents with diverse pharmacological activities.[1] Initially recognized for their groundbreaking antibacterial properties, the versatility of the sulfonamide scaffold has since been exploited to design drugs targeting a multitude of diseases, including cancer, glaucoma, inflammation, and viral infections.[2] This in-depth technical guide provides a comprehensive overview of the discovery and screening of new sulfonamide-based therapeutic agents, with a focus on their synthesis, key biological targets, and the experimental protocols used for their evaluation.

Synthesis of Novel Sulfonamide Derivatives

The synthesis of sulfonamide derivatives typically involves the reaction of a sulfonyl chloride with a primary or secondary amine.[3] A general and efficient method for preparing a variety of sulfonamides involves dissolving the desired sulfonyl chloride in a suitable solvent, such as acetonitrile, followed by the slow addition of the amine. The reaction mixture is then typically refluxed for a period of time to ensure complete reaction.[4] Purification of the final product can be achieved through techniques like silica gel chromatography.[4]

Experimental Protocol: General Synthesis of Sulfonamides

-

Dissolve the selected sulfonyl chloride (1 mmol) in 15 ml of acetonitrile.

-

Slowly add the desired amine (1 mmol) to the solution.

-

Reflux the reaction mixture for 1 hour.

-

Concentrate the mixture using a rotary evaporator to remove the solvent.

-

If necessary, purify the resulting sulfonamide product by silica gel chromatography using an appropriate solvent system (e.g., hexane:ethyl acetate).[4]

Key Therapeutic Targets and Screening Assays

The therapeutic potential of sulfonamide derivatives stems from their ability to interact with a variety of biological targets. This section details some of the key enzymes and signaling pathways targeted by these compounds and provides detailed protocols for their in vitro screening.

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that play crucial roles in various physiological processes, including pH regulation and CO₂ transport.[5] Certain isoforms, such as CA IX and CA XII, are overexpressed in hypoxic tumors, making them attractive targets for anticancer drug development.[5] Sulfonamides are well-established inhibitors of carbonic anhydrases.[5]

Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydrase Assay)

This assay measures the inhibition of the CA-catalyzed hydration of carbon dioxide.[6]

-

Reagents and Buffers:

-

HEPES buffer (10 mM, pH 7.5) for hCA I and hCA II.[6]

-

TRIS buffer (20 mM, pH 8.3) with 20 mM NaClO₄ for bacterial β-CA.[6]

-

Phenol red (0.2 mM) as a pH indicator.[6]

-

CO₂ solutions of varying concentrations (1.7 to 17 mM).[6]

-

Enzyme solutions (5 nM to 12 nM).[7]

-

Inhibitor stock solutions (0.1 mM) in distilled-deionized water.[7]

-

-

Procedure:

-

The assay is performed at 20°C using a stopped-flow spectrophotometer.[6]

-

The initial rates of the CO₂ hydration reaction are measured by monitoring the change in absorbance of phenol red at 557 nm over 10-100 seconds.[6]

-

For inhibitor studies, pre-incubate the enzyme and inhibitor solutions for 15 minutes at room temperature to allow for complex formation.[8]

-

Determine the initial reaction velocity for at least six different substrate (CO₂) concentrations.[6]

-

Subtract the uncatalyzed reaction rate from the observed rates.[7]

-

-

Data Analysis:

-

Construct Lineweaver-Burk plots to determine kinetic parameters.[6]

-

Calculate the half-maximal inhibitory concentration (IC₅₀) values by non-linear least-squares methods using appropriate software (e.g., PRISM).[8] The IC₅₀ value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[9]

-

Table 1: Inhibitory Activity of Selected Sulfonamide Derivatives against Carbonic Anhydrase Isoforms

| Compound | hCA I (Kᵢ, nM)[6] | hCA II (Kᵢ, nM)[6] | βAbauCA (Kᵢ, nM)[6] |

| 1 | >10000 | 115.3 | 250.1 |

| 2 | >10000 | 258.9 | 245.3 |

| 4 | 9850.3 | 6.0 | 220.4 |

| 5 | 7540.1 | 2.0 | 180.2 |

| 6 | 8230.5 | 3.5 | 200.7 |

| Acetazolamide (AAZ) | 250.0 | 12.0 | 191.0 |

| Ethoxzolamide (EZA) | 78.0 | 9.1 | 76.9 |

| Brinzolamide (BRZ) | 3500.0 | 3.1 | 170.2 |

| Benzolamide (BZA) | 4200.0 | 2.5 | 112.6 |

| Indapamide (IND) | >10000 | 45.3 | 79.8 |

PI3K/mTOR Pathway Inhibition

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival.[3] Dysregulation of this pathway is a common feature in many cancers, making it a key target for anticancer drug development.[3][10] Several sulfonamide-based derivatives have been identified as potent dual inhibitors of PI3K and mTOR.[11]

Experimental Protocol: LanthaScreen™ Eu Kinase Binding Assay for PI3K

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is used to measure the binding of inhibitors to PI3K.[12]

-

Reagents and Buffers:

-

Procedure (384-well plate format):

-

Data Acquisition and Analysis:

-

Read the plate on a fluorescence plate reader capable of measuring TR-FRET.

-

Calculate the emission ratio of the acceptor (Alexa Fluor™ 647) to the donor (Europium).

-

A decrease in the FRET signal indicates displacement of the tracer by the inhibitor.

-

Determine the IC₅₀ values by plotting the emission ratio against the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Table 2: Inhibitory Activity of a Sulfonamide Methoxypyridine Derivative (22c) against PI3Kα and mTOR

| Compound | PI3Kα IC₅₀ (nM)[11] | mTOR IC₅₀ (nM)[11] |

| 22c | 0.22 | 23 |

| HS-173 (Reference) | 1.1 | 110 |

| Omipalisib (Reference) | 0.20 | 35 |

VEGFR-2 Inhibition

Vascular endothelial growth factor receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[9] Inhibition of VEGFR-2 is a well-established strategy in cancer therapy.[9]

Experimental Protocol: VEGFR-2 Inhibitor Screening Assay (ELISA-based)

This assay screens for molecules that block the binding of VEGF165 to VEGFR2.

-

Reagents and Buffers:

-

96-well plate coated with VEGF165 protein.

-

Biotin-labeled VEGFR2.

-

Streptavidin-labeled HRP.

-

Assay buffer.

-

Chemiluminescent ELISA substrate.

-

Test compounds.

-

-

Procedure:

-

Block the VEGF165-coated 96-well plate.

-

Pre-incubate the plate with the test inhibitor or a neutralizing antibody.

-

Add Biotin-VEGFR2 and incubate.

-

Wash the plate and add Streptavidin-HRP.

-

Add the ELISA ECL substrate.

-

-

Data Acquisition and Analysis:

-

Measure the chemiluminescence signal using a microplate reader.

-

The signal is proportional to the amount of VEGFR2 bound to VEGF165. A decrease in signal indicates inhibition.

-

Calculate the percent inhibition and determine the IC₅₀ values for the test compounds.

-

Table 3: VEGFR-2 Inhibitory Activity of Selected Sulfonamide Derivatives

| Compound | VEGFR-2 IC₅₀ (µM) |

| 3a | 0.2007 |

| 6 | 1.5073 |

| 15 | 0.0787 |

| Sorafenib (Reference) | 0.0416 |

In Vitro Cytotoxicity Screening

The MTT assay is a colorimetric assay used to assess the cytotoxic effects of compounds on cancer cell lines. It measures the metabolic activity of cells, which is an indicator of cell viability.[12]

Experimental Protocol: MTT Assay

-

Cell Culture and Seeding:

-

Compound Treatment:

-

MTT Addition and Formazan Solubilization:

-

Remove the medium and add 28 µL of a 2 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

-

Incubate the cells for 1.5 hours at 37°C.

-

Remove the MTT solution and add 130 µL of DMSO to dissolve the formazan crystals.

-

Incubate for 15 minutes at 37°C with shaking.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 492 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells.

-

Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.

-

Table 4: Cytotoxic Activity of Selected Sulfonamide Derivatives against Human Cancer Cell Lines

| Compound | HeLa IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | MDA-MB-231 IC₅₀ (µM) |

| 8a (N-ethyl toluene-4-sulfonamide) | 10.91 ± 1.01 | 12.21 ± 0.93 | 19.22 ± 1.67 |

| 8b (2,5-Dichlorothiophene-3-sulfonamide) | 7.21 ± 1.12 | 7.13 ± 0.13 | 4.62 ± 0.13 |

| Cisplatin (Reference) | 8.5 ± 0.76 | 9.2 ± 0.81 | 11.3 ± 1.2 |

| Doxorubicin (Reference) | 1.62 ± 0.11 | 1.89 ± 0.15 | 2.15 ± 0.19 |

Visualizing Workflows and Signaling Pathways

Understanding the complex relationships in drug discovery and the intricate signaling pathways targeted by therapeutic agents is crucial. The following diagrams, generated using the Graphviz DOT language, provide a visual representation of a typical sulfonamide drug discovery workflow and key signaling pathways.

A typical workflow for the discovery and development of new therapeutic agents.

The PI3K/AKT/mTOR signaling pathway and its inhibition by sulfonamide-based drugs.

The VEGFR-2 signaling pathway and its inhibition by sulfonamide-based drugs.

Conclusion

The sulfonamide scaffold continues to be a privileged structure in medicinal chemistry, offering a versatile platform for the design of novel therapeutic agents. The systematic approach of synthesis, targeted screening, and biological evaluation is crucial for the identification of lead compounds with improved potency and selectivity. The detailed experimental protocols and quantitative data presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the discovery and development of the next generation of sulfonamide-based drugs.

References

- 1. tools.thermofisher.com [tools.thermofisher.com]

- 2. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - US [thermofisher.com]

- 3. mdpi.com [mdpi.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. A new evaluation method for quantifying PI3K activity by HTRF assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.cn [sigmaaldrich.cn]

- 7. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and structure-activity relationships of dual PI3K/mTOR inhibitors based on a 4-amino-6-methyl-1,3,5-triazine sulfonamide scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tools.thermofisher.com [tools.thermofisher.com]

- 11. revvity.com [revvity.com]

- 12. PI 3-Kinase HTRF Assay; 1920 wells Millipore [sigmaaldrich.com]

In-Depth Technical Guide: 5-Amino-N,2-dimethylbenzenesulfonamide (CAS 6274-17-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the properties and safety data for 5-Amino-N,2-dimethylbenzenesulfonamide, identified by the CAS number 6274-17-5. Due to the limited availability of published experimental data, this document focuses on the foundational chemical and safety information.

Core Properties

5-Amino-N,2-dimethylbenzenesulfonamide is a sulfonamide derivative. While specific, experimentally determined physicochemical data is not widely available in the public domain, some core properties have been reported by chemical suppliers.

| Property | Value | Source |

| CAS Number | 6274-17-5 | Combi-Blocks[1] |

| Molecular Formula | C₈H₁₂N₂O₂S | CymitQuimica, BenchChem |

| Molecular Weight | 200.26 g/mol | CymitQuimica, BenchChem |

| Synonyms | Not specified | Combi-Blocks[1] |

Safety Data Sheet Summary

The following safety information is derived from the Safety Data Sheet provided by Combi-Blocks.[1] It is crucial to consult the full Safety Data Sheet before handling this chemical.

Hazards Identification

-

GHS Pictograms: Not specified in the provided SDS.

-

GHS Signal Word: Not specified in the provided SDS.

-

GHS Hazard Statements: Not specified in the provided SDS.

-

GHS Precautionary Statements: Not specified in the provided SDS.

Note: The absence of specific GHS classifications in the available documentation does not imply that the substance is non-hazardous. Standard laboratory safety precautions should always be observed.

First-Aid Measures

-

In case of eye contact: Immediately flush with plenty of water.

-

In case of skin contact: Wash off with soap and plenty of water.

-

If inhaled: Move person into fresh air.

-

If swallowed: Rinse mouth with water.

Handling and Storage

-

Handling: Normal measures for preventive fire protection.

-

Storage: Keep container tightly closed in a dry and well-ventilated place.

Personal Protective Equipment

-

Eye/face protection: Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166(EU).

-

Skin protection: Handle with gloves.

-

Respiratory protection: Respiratory protection is not required. Where protection from nuisance levels of dusts are desired, use type N95 (US) or type P1 (EN 143) dust masks.

Experimental Protocols

Biological Activity and Signaling Pathways

Currently, there is no publicly available research detailing the specific biological activity or associated signaling pathways for 5-Amino-N,2-dimethylbenzenesulfonamide. The broader class of sulfonamides is known for a wide range of biological activities, including antimicrobial and anticancer effects, but specific data for this compound is lacking.

Logical Relationships in Chemical Data Retrieval

The process of gathering information on a specific chemical compound like CAS 6274-17-5 often involves a hierarchical search strategy. The following diagram illustrates this logical workflow.

References

Physical and chemical characteristics of 5-Amino-n,2-dimethylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-n,2-dimethylbenzenesulfonamide, with the CAS registry number 6274-17-5, is a distinct chemical entity within the broader class of sulfonamides. This technical guide provides a comprehensive overview of its known physical and chemical characteristics. While specific experimental data for this particular compound is limited in publicly available literature, this document consolidates confirmed properties and outlines general experimental protocols and analytical techniques relevant to this class of molecules. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis.

Physical and Chemical Characteristics

Table 1: Physicochemical Properties of 5-Amino-n,2-dimethylbenzenesulfonamide

| Property | Value | Source |

| CAS Number | 6274-17-5 | [1] |

| Molecular Formula | C₈H₁₂N₂O₂S | [1] |

| Molecular Weight | 200.26 g/mol | [1] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available | |

| Purity | ≥ 95% (as offered by some commercial suppliers) | [1] |

Experimental Protocols

Detailed experimental protocols for the specific synthesis and analysis of 5-Amino-n,2-dimethylbenzenesulfonamide are not extensively documented in the available literature. However, general methodologies for the synthesis of N-methylated sulfonamides and the analysis of sulfonamide derivatives can be described.

General Synthesis of N-Methylated Sulfonamides

The synthesis of an N-methylated sulfonamide like 5-Amino-n,2-dimethylbenzenesulfonamide would typically start from its corresponding primary sulfonamide precursor, 5-Amino-2-methylbenzenesulfonamide. A general approach for the N-methylation of a primary sulfonamide is outlined below. It is crucial to recognize that this is a generalized protocol and would require optimization for the specific substrate.

Reaction Scheme:

Materials:

-

5-Amino-2-methylbenzenesulfonamide (starting material)

-

A suitable methylating agent (e.g., methyl iodide, dimethyl sulfate)

-

A non-nucleophilic base (e.g., potassium carbonate, sodium hydride)

-

An appropriate aprotic solvent (e.g., acetone, acetonitrile, dimethylformamide)

Procedure:

-

Dissolve 5-Amino-2-methylbenzenesulfonamide in the chosen aprotic solvent in a reaction vessel equipped with a stirrer and a reflux condenser.

-

Add the base to the solution and stir to form the corresponding sulfonamide anion.

-

Slowly add the methylating agent to the reaction mixture.

-

Heat the mixture to reflux and maintain the temperature for a period determined by reaction monitoring (e.g., by Thin Layer Chromatography).

-

After the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction by the addition of water.

-

Extract the product into an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

Purify the crude product by a suitable method, such as column chromatography or recrystallization, to obtain pure 5-Amino-n,2-dimethylbenzenesulfonamide.

General Analytical Methods for Sulfonamides

The characterization and quantification of sulfonamide derivatives are commonly performed using a variety of analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for assessing the purity of sulfonamides and for their quantification in various matrices. A reversed-phase C18 column is often employed with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium acetate or formate) and an organic modifier (e.g., acetonitrile or methanol). Detection is typically achieved using a UV detector.[2]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): For more sensitive and selective analysis, HPLC can be coupled with a mass spectrometer. This technique is invaluable for impurity profiling and for the determination of the compound in complex biological matrices.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of the synthesized compound, confirming the presence of the N-methyl group and the overall molecular structure.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the N-H stretching of the amino group, the S=O stretching of the sulfonamide group, and the C-H bonds.

-

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern, which aids in structural confirmation.

Biological Activity and Signaling Pathways

A thorough search of the scientific literature did not yield any specific information regarding the biological activity or the signaling pathways associated with 5-Amino-n,2-dimethylbenzenesulfonamide. While the broader class of sulfonamides is well-known for its antimicrobial properties, the specific biological effects of this N-methylated derivative remain to be elucidated.[3]

Visualizations

As no specific experimental workflows or signaling pathways for 5-Amino-n,2-dimethylbenzenesulfonamide are available, a generalized workflow for the chemical analysis of a synthesized sulfonamide compound is presented below.

Caption: General workflow for the analysis of a synthesized sulfonamide.

Disclaimer: This document provides a summary of available information and general scientific principles. The lack of specific experimental data for 5-Amino-n,2-dimethylbenzenesulfonamide necessitates that any experimental work be conducted with appropriate caution and after thorough literature evaluation for closely related compounds.

References

An In-depth Technical Guide to the Spectroscopic Data of 5-Amino-2-methylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Amino-2-methylbenzenesulfonamide. Due to the limited availability of direct experimental spectra for this specific compound, this document combines known physical and structural data with predicted spectroscopic values and representative spectra from closely related compounds. General experimental protocols for obtaining such data are also detailed.

Compound Identification and Physical Properties

5-Amino-2-methylbenzenesulfonamide is a sulfonamide derivative with potential applications in medicinal chemistry and drug development.[1][2]

| Property | Value | Source |

| IUPAC Name | 5-amino-2-methylbenzenesulfonamide | [1] |

| Molecular Formula | C₇H₁₀N₂O₂S | [1][2][3] |

| Molecular Weight | 186.23 g/mol | [1][2][3] |

| CAS Number | 6973-09-7 | [2] |

| Appearance | White to light yellow powder/crystal | |

| Melting Point | 163-170 °C | [2] |

Spectroscopic Data

The following sections present the expected spectroscopic data for 5-Amino-2-methylbenzenesulfonamide.

Note: The following NMR data are predicted based on the known chemical structure. Actual experimental values may vary.

¹H NMR (Proton NMR)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 7.5 | d | 1H | Ar-H (ortho to SO₂NH₂) |

| ~ 7.2 | dd | 1H | Ar-H (meta to SO₂NH₂, ortho to NH₂) |

| ~ 6.8 | d | 1H | Ar-H (ortho to NH₂) |

| ~ 4.5 | br s | 2H | -SO₂NH₂ |

| ~ 3.8 | br s | 2H | -NH₂ |

| ~ 2.1 | s | 3H | -CH₃ |

¹³C NMR (Carbon NMR)

| Chemical Shift (δ) ppm | Assignment |

| ~ 147 | Ar-C-NH₂ |

| ~ 140 | Ar-C-SO₂NH₂ |

| ~ 132 | Ar-C-CH₃ |

| ~ 128 | Ar-CH |

| ~ 120 | Ar-CH |

| ~ 115 | Ar-CH |

| ~ 20 | -CH₃ |

The IR spectrum is expected to show characteristic peaks for the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | N-H stretching (amine and sulfonamide) |

| 3100-3000 | Medium | Aromatic C-H stretching |

| 2950-2850 | Weak | Aliphatic C-H stretching (methyl) |

| ~ 1620 | Medium | N-H bending (amine) |

| ~ 1580, 1500 | Medium-Strong | Aromatic C=C stretching |

| ~ 1330, 1150 | Strong | Asymmetric and Symmetric S=O stretching (sulfonamide) |

| ~ 900 | Medium | S-N stretching |

The electron ionization (EI) mass spectrum is predicted to show a molecular ion peak and characteristic fragmentation patterns. A representative mass spectrum of the parent compound, benzenesulfonamide, shows a clear molecular ion peak at m/z 157.[4][5]

Predicted Fragmentation for 5-Amino-2-methylbenzenesulfonamide:

| m/z | Fragment |

| 186 | [M]⁺ (Molecular Ion) |

| 170 | [M - NH₂]⁺ |

| 107 | [M - SO₂NH₂]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data for a solid organic compound like 5-Amino-2-methylbenzenesulfonamide.

-

Sample Preparation:

-

Weigh approximately 5-25 mg of the solid sample for ¹H NMR and 50-100 mg for ¹³C NMR.[6]

-

Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial.[7]

-

Transfer the solution to a 5 mm NMR tube to a height of about 4-5 cm.[7]

-

If the sample contains solid particulates, filter the solution before transferring it to the NMR tube.[6]

-

-

Data Acquisition:

This can be performed using either the KBr pellet method or Attenuated Total Reflectance (ATR).[9]

-

KBr Pellet Method:

-

ATR Method:

-

Ensure the ATR crystal is clean.

-

Place the solid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact.

-

Acquire the FT-IR spectrum.[10]

-

-

Sample Preparation:

-

Dissolve a small amount of the sample (a few milligrams) in a suitable volatile solvent (e.g., acetone, methanol).[12]

-

-

Data Acquisition (using GC-MS with Electron Ionization):

-

Inject the sample solution into the gas chromatograph (GC) inlet, which will separate the compound from the solvent and introduce it into the mass spectrometer.[12]

-

In the ion source, the sample molecules are bombarded with a beam of electrons (typically 70 eV) to generate charged ions and fragments.[13]

-

The ions are then separated by the mass analyzer based on their mass-to-charge (m/z) ratio.[13]

-

The detector measures the abundance of each ion, and the data is presented as a mass spectrum.[13]

-

Logical and Experimental Workflows

The following diagrams illustrate the general workflows for spectroscopic analysis.

Caption: General workflow for spectroscopic analysis of a solid compound.

Caption: Detailed workflow for an NMR experiment.

Caption: Workflow for FT-IR analysis using the ATR method.

References

- 1. 5-Amino-2-methylbenzenesulfonamide | C7H10N2O2S | CID 235511 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-Amino-2-methylbenzenesulfonamide | 6973-09-7 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. Benzenesulfonamide [webbook.nist.gov]

- 5. researchgate.net [researchgate.net]

- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 8. Nmr spectroscopy for solids | Bruker [bruker.com]

- 9. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 10. drawellanalytical.com [drawellanalytical.com]

- 11. mse.washington.edu [mse.washington.edu]

- 12. memphis.edu [memphis.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

Methodological & Application

Application Notes: Synthesis and Application of 5-Amino-n,2-dimethylbenzenesulfonamide Derivatives as Carbonic Anhydrase IX Inhibitors

Introduction

The 5-amino-n,2-dimethylbenzenesulfonamide scaffold is a crucial building block in medicinal chemistry, serving as a versatile precursor for the synthesis of a wide range of biologically active compounds. Derivatives of this structure are of particular interest as inhibitors of carbonic anhydrases (CAs), a family of zinc metalloenzymes involved in crucial physiological processes.[1] Specifically, the tumor-associated isoform, Carbonic Anhydrase IX (CA IX), is a key regulator of pH in the tumor microenvironment.[2] Induced by hypoxia, CA IX contributes to extracellular acidosis, which promotes tumor progression, invasion, and metastasis.[3][4] Consequently, CA IX has emerged as a high-priority target for the development of novel anticancer therapies, with sulfonamide-based inhibitors being a prominent class of investigational drugs.

These application notes provide detailed protocols for the multi-step synthesis of the core intermediate, 5-amino-n,2-dimethylbenzenesulfonamide, and its subsequent derivatization to generate potential CA IX inhibitors.

Experimental Protocols

Protocol 1: Synthesis of 5-Amino-n,2-dimethylbenzenesulfonamide (3)

This protocol outlines a three-step synthesis starting from 2-methylbenzenesulfonyl chloride. The process involves the formation of a sulfonamide, followed by nitration and subsequent reduction of the nitro group to yield the desired primary amine.

Step 1: Synthesis of N,2-dimethylbenzenesulfonamide (1)

-

To a stirred solution of methylamine (40% in H₂O, 1.2 equivalents) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) cooled to 0 °C in an ice bath, add 2-methylbenzenesulfonyl chloride (1.0 equivalent) dropwise over 30 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding distilled water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purify the crude N,2-dimethylbenzenesulfonamide by recrystallization from an appropriate solvent system (e.g., ethanol/water) to obtain a pure solid.

Step 2: Synthesis of N,2-dimethyl-5-nitrobenzenesulfonamide (2)

-

To a flask containing fuming nitric acid (HNO₃, 3.0 equivalents) cooled to 0 °C, slowly add concentrated sulfuric acid (H₂SO₄, 3.0 equivalents) while maintaining the low temperature.

-

Add N,2-dimethylbenzenesulfonamide (1) (1.0 equivalent) portion-wise to the nitrating mixture, ensuring the temperature does not exceed 10 °C.

-

After the addition, stir the reaction mixture at 0-5 °C for 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice, which will cause the nitrated product to precipitate.

-

Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral (pH ~7).

-

Dry the solid product, N,2-dimethyl-5-nitrobenzenesulfonamide (2), under vacuum. Further purification can be achieved by recrystallization if necessary.[5]

Step 3: Synthesis of 5-Amino-n,2-dimethylbenzenesulfonamide (3)

-

In a round-bottom flask, dissolve N,2-dimethyl-5-nitrobenzenesulfonamide (2) (1.0 equivalent) in a solvent such as ethanol or methanol.

-